4-Chloro-2-[(E)-[(2,5-dimethoxyphenyl)imino]methyl]-3,5-dimethylphenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(E)-[(2,5-dimethoxyphenyl)imino]methyl]-3,5-dimethylphenol typically involves the condensation reaction between 4-chloro-3,5-dimethylphenol and 2,5-dimethoxybenzaldehyde in the presence of an acid catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(E)-[(2,5-dimethoxyphenyl)imino]methyl]-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4-Chloro-2-[(E)-[(2,5-dimethoxyphenyl)imino]methyl]-3,5-dimethylphenol is utilized in several scientific research fields :
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(E)-[(2,5-dimethoxyphenyl)imino]methyl]-3,5-dimethylphenol involves its interaction with specific molecular targets . The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-[(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl]phenol: Similar structure but with an additional chloro group.
2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of the compound.
Uniqueness
4-Chloro-2-[(E)-[(2,5-dimethoxyphenyl)imino]methyl]-3,5-dimethylphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple research fields highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C17H18ClNO3 |
---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
4-chloro-2-[(2,5-dimethoxyphenyl)iminomethyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C17H18ClNO3/c1-10-7-15(20)13(11(2)17(10)18)9-19-14-8-12(21-3)5-6-16(14)22-4/h5-9,20H,1-4H3 |
InChI Key |
LVJIQGLTOADGGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)C=NC2=C(C=CC(=C2)OC)OC)O |
Origin of Product |
United States |
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